![molecular formula C12H20NO3- B11720870 2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate](/img/structure/B11720870.png)
2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of both oxygen and nitrogen atoms in the spiro structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate typically involves the reaction of a suitable lactone with an amine under controlled conditions. One common method involves the use of 1,3-dioxane and 1,3-dithiane rings to form the spiro structure . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the continuous feeding of reactants and the removal of by-products to maintain the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its potent and selective inhibitory effects.
9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: Another spiro compound with distinct chemical properties.
Uniqueness
2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate stands out due to its unique combination of oxygen and nitrogen atoms in the spiro structure. This configuration imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H20NO3- |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)propanoate |
InChI |
InChI=1S/C12H21NO3/c1-9(11(14)15)10-2-3-12(16-8-10)4-6-13-7-5-12/h9-10,13H,2-8H2,1H3,(H,14,15)/p-1 |
InChI Key |
BDMPHKJLGKCCME-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1CCC2(CCNCC2)OC1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11720790.png)
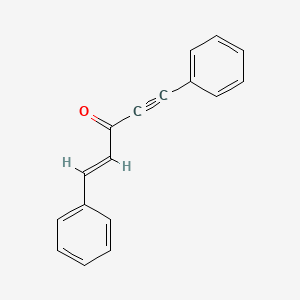
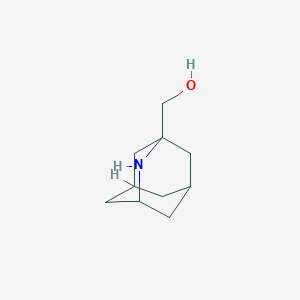

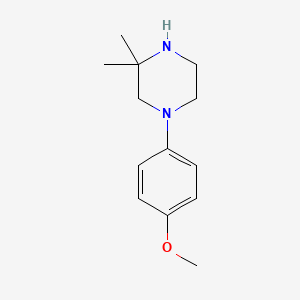
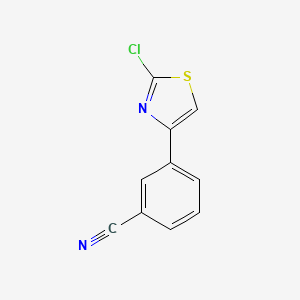
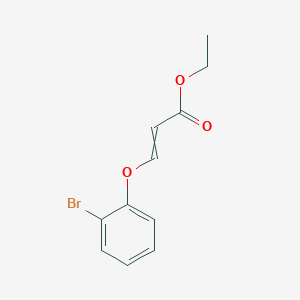


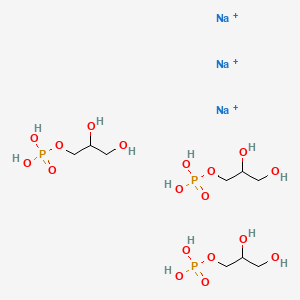
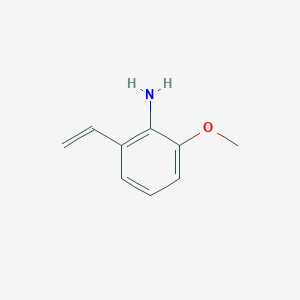
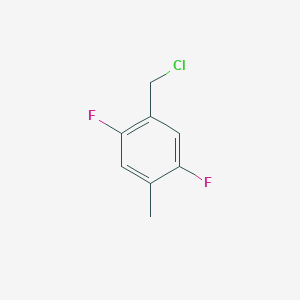
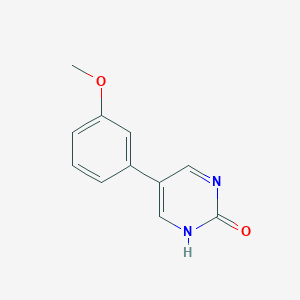
![(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol](/img/structure/B11720877.png)
